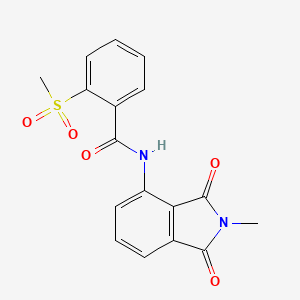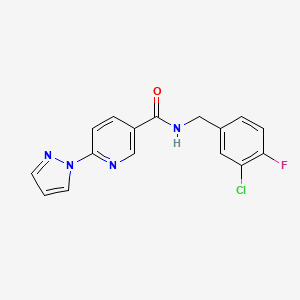![molecular formula C18H15FN4O2S2 B2747159 2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895423-29-7](/img/structure/B2747159.png)
2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole and a triazole ring . These types of compounds are known for their versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The synthesis process can be complex and requires careful control of conditions to ensure the correct formation of the rings and the incorporation of the various substituents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole and a triazole ring, along with a benzenesulfonamide group . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . The triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Given the presence of reactive groups such as the triazole and thiazole rings, it’s likely that this compound could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole and triazole rings could affect properties such as boiling point, basicity, water solubility, and reactivity with electrophiles .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
Research has identified compounds with structures similar to 2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, demonstrating significant potential in enzyme inhibition, which could be leveraged for therapeutic applications. For instance, a study revealed that certain benzenesulfonamides exhibit high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These compounds showed promise in vivo, suggesting potential for neurological disorder treatment (Röver et al., 1997).
Anticancer Activity
Another line of research on benzenesulfonamide derivatives, including those with triazole and thiadiazole moieties, has shown potent anticancer activity. These compounds have been evaluated against various cancer cell lines, displaying inhibitory effects that suggest their use as a basis for developing new anticancer drugs. The structural elements of these compounds, such as the incorporation of fluorine atoms and specific functional groups, play a crucial role in their activity, offering insights into drug design for cancer therapy (Bilginer et al., 2019).
Antimicrobial and Antifungal Properties
Compounds structurally related to this compound have also been explored for their antimicrobial and antifungal properties. Research demonstrates that certain derivatives possess significant activity against a range of bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents (Hassan, 2013).
Fluorophores for Zinc(II) Detection
In the realm of chemical sensing, specific benzenesulfonamide derivatives have been synthesized and studied as fluorophores for the detection of zinc(II), a critical ion in various biological processes. These studies offer insights into the design of sensitive and selective sensors for bioavailable zinc, which could have applications in biological research and diagnostics (Kimber et al., 2001).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their ability to interact with different target receptors . The affected pathways and their downstream effects can contribute to the compound’s diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its impact on the body.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities and some degree of anticonvulsant activity . These effects are likely a result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Direcciones Futuras
Given the versatile biological activities of triazole and thiazole compounds, there is significant interest in the development of new derivatives with improved properties . Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications .
Propiedades
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-15-8-4-5-9-16(15)27(24,25)20-11-10-14-12-26-18-21-17(22-23(14)18)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQAOKJHDYXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
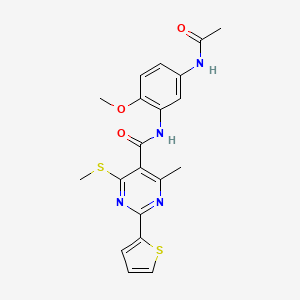

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
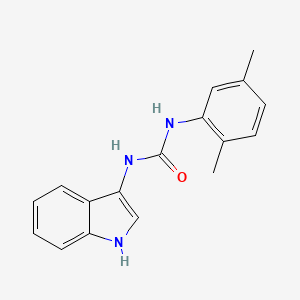

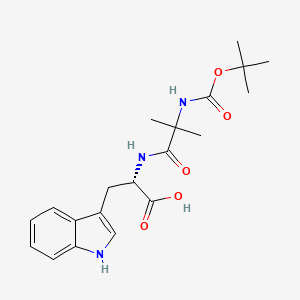

![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)

